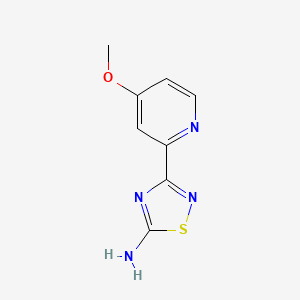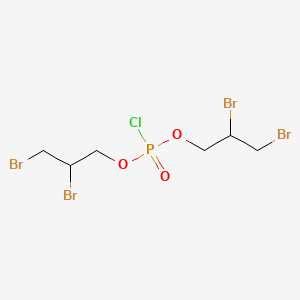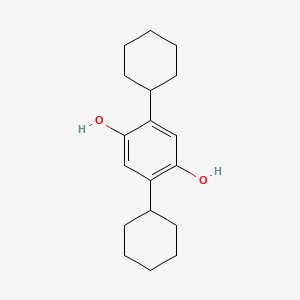
Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic substituents. The chloride ion serves as the counterion to balance the charge. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride can be synthesized through the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with an appropriate alkyl halide, such as dodecylphenylmethyl chloride, can yield the desired sulfonium salt. The reaction typically proceeds via a nucleophilic substitution mechanism (S_N2), where the sulfur atom in the thioether attacks the carbon atom in the alkyl halide, displacing the halide ion .
Industrial Production Methods
Industrial production of sulfonium salts often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding thioether.
Substitution: The sulfonium group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH^-) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfur compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride involves its ability to act as a methylating agent. The positively charged sulfur atom can transfer a methyl group to various nucleophiles, facilitating a wide range of chemical transformations. This methylation process is crucial in both synthetic and biological contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsulfonium chloride: Another sulfonium salt with three methyl groups attached to the sulfur atom.
Dimethylsulfonium methylide: A sulfur ylide used in organic synthesis.
S-adenosylmethionine: A naturally occurring sulfonium compound involved in biological methylation reactions
Uniqueness
Sulfonium, ((dodecylphenyl)methyl)dimethyl-, chloride is unique due to its specific structure, which includes a long dodecyl chain and a phenyl group. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
61551-61-9 |
|---|---|
Formule moléculaire |
C21H37ClS |
Poids moléculaire |
357.0 g/mol |
Nom IUPAC |
(2-dodecylphenyl)methyl-dimethylsulfanium;chloride |
InChI |
InChI=1S/C21H37S.ClH/c1-4-5-6-7-8-9-10-11-12-13-16-20-17-14-15-18-21(20)19-22(2)3;/h14-15,17-18H,4-13,16,19H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
DNEBVKLLIRBFSS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC1=CC=CC=C1C[S+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


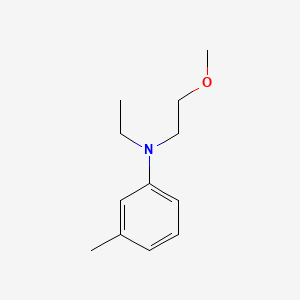
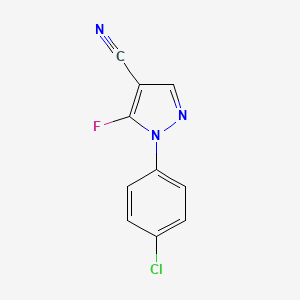
![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
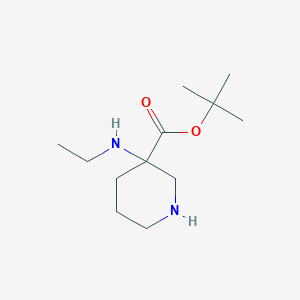
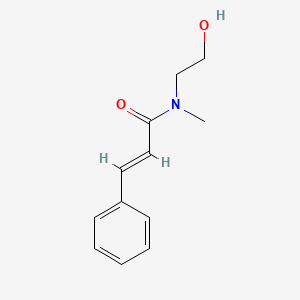
![5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide](/img/structure/B13750196.png)

